molecular formula C15H14O4 B8814899 2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B8814899
M. Wt: 258.27 g/mol
InChI Key: SVVNEEADTVEIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-4-methoxy-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O4/c1-18-12-7-14(17)13(9-16)15(8-12)19-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

SVVNEEADTVEIMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(benzyloxy)-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (Example 1B, 6.76 g, 21.5 mmol) in dichloromethane (120 mL) was cooled to −78° C. and treated with 43 mL (64.5 mmol) of a 1.5 M solution of diisobutylaluminum hydride in toluene added dropwise over 20 min. The resulting mixture was then stirred at −78° C. for 3 h. The reaction mixture was quenched by the careful addition of methanol (5 mL) added dropwise over 15 min, followed by 1N hydrochloric acid (50 mL) added dropwise over 15 min. The cooling bath was then removed and an additional 150 mL of 1N hydrochloric acid was added over 20 min. The mixture was then stirred at 22° C. for 2 h and diluted with dichloromethane (400 mL). The organic phase was collected and the aqueous phase (pH ˜1) was extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residual oil was diluted with tetrahydrofuran (70 mL), treated with 10 mL of 0.1N hydrochloric acid and stirred at 20° C. for 2 h. The reaction mixture was diluted with ethyl acetate (300 mL), washed with brine, dried over anhydrous magnesium sulfate, evaporated in vacuo to give a clear oil. Chromatography on silica gel (4×13 cm, elution toluene) gave 4.08 g (73% yield) of the title aldehyde as a clear oil which solidified on standing. LC (Method C): 2.237 min. HRMS (ESI) calcd for C15H15O4 [M+H]+ m/z 259.0965, found 259.1153. 1H NMR (CDCl3, 600 MHz) δ 3.80 (s, 3H), 5.07 (s, 2H), 5.97 (d, J=2.1 Hz, 1H), 6.01 (d, J=2.1 Hz, 1H), 7.3-7.4 (m, 5H), 10.15 (s, 1H), 12.49 (s, 1H).
Name
5-(benzyloxy)-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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